Cas no 726206-68-4 (4-Pyridinamine, 6-chloro-2-methyl-3-nitro-)

6-Chloro-2-methyl-3-nitro-4-pyridinamine is a nitro-substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a chloro group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position, makes it a versatile intermediate for synthesizing more complex heterocyclic compounds. The presence of these functional groups allows for further derivatization, enabling the development of biologically active molecules. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors or antimicrobial agents. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Proper handling is required due to its nitro group, which may pose stability concerns under certain conditions.
4-Pyridinamine, 6-chloro-2-methyl-3-nitro- structure
726206-68-4 structure
Product Name:4-Pyridinamine, 6-chloro-2-methyl-3-nitro-
CAS No:726206-68-4
MF:C6H6ClN3O2
MW:187.583739757538
CID:4159396
PubChem ID:18439946
Update Time:2025-06-12

4-Pyridinamine, 6-chloro-2-methyl-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinamine, 6-chloro-2-methyl-3-nitro-
    • 6-Chloro-2-Methyl-3-nitro-4-pyridinaMine
    • 6-chloro-2-methyl-3-nitropyridin-4-amine
    • QIIZRRNVJPCJAW-UHFFFAOYSA-N
    • DB-156109
    • SCHEMBL5008175
    • 726206-68-4
    • AT34406
    • 6-Chloro-2-methyl-3-nitro-pyridin-4-ylamine
    • Inchi: 1S/C6H6ClN3O2/c1-3-6(10(11)12)4(8)2-5(7)9-3/h2H,1H3,(H2,8,9)
    • InChI Key: QIIZRRNVJPCJAW-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(Cl)=CC(N)=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 187.0148541Da
  • Monoisotopic Mass: 187.0148541Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 84.7Ų

4-Pyridinamine, 6-chloro-2-methyl-3-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
AT34406-1/G
6-CHLORO-2-METHYL-3-NITROPYRIDIN-4-AMINE
726206-68-4 95%
1g
$895 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1566287-1g
6-Chloro-2-methyl-3-nitropyridin-4-amine
726206-68-4 98%
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¥11475.00 2024-05-02

Additional information on 4-Pyridinamine, 6-chloro-2-methyl-3-nitro-

Comprehensive Overview of 4-Pyridinamine, 6-chloro-2-methyl-3-nitro- (CAS No. 726206-68-4)

4-Pyridinamine, 6-chloro-2-methyl-3-nitro- (CAS No. 726206-68-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This nitro-substituted pyridine derivative is characterized by its unique molecular structure, which includes a chloro group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position. The compound's distinct properties make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting drug discovery and crop protection applications.

In recent years, the demand for nitro-substituted pyridines like 4-Pyridinamine, 6-chloro-2-methyl-3-nitro- has surged due to their versatility in medicinal chemistry. Researchers are increasingly exploring its potential as a building block for kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The compound's ability to modulate biological pathways has also made it a subject of interest in AI-driven drug design, where computational models predict its interactions with target proteins. This aligns with the growing trend of integrating machine learning into pharmaceutical R&D to accelerate discovery timelines.

From an agrochemical perspective, 6-chloro-2-methyl-3-nitro-4-pyridinamine serves as a precursor for developing novel pesticides and herbicides. Its structural motifs are known to disrupt metabolic processes in pests, offering a sustainable alternative to traditional chemicals. With the global push toward green chemistry, this compound's potential for creating environmentally friendly solutions has become a hot topic among researchers and industry stakeholders. Searches for "eco-friendly agrochemical intermediates" and "nitro-pyridine applications" have spiked, reflecting this shift in priorities.

The synthesis of CAS 726206-68-4 typically involves multi-step reactions, including chlorination, nitration, and amination processes. Advanced techniques like flow chemistry are now being employed to enhance yield and purity, addressing common challenges such as byproduct formation. This innovation resonates with laboratories seeking process optimization methods, a frequently searched term in chemical databases. Furthermore, the compound's stability under various conditions makes it suitable for high-throughput screening, a critical step in modern drug development pipelines.

Analytical characterization of 4-Pyridinamine, 6-chloro-2-methyl-3-nitro- relies heavily on techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent regulatory standards, particularly in pharmaceuticals where impurity profiles are closely monitored. The compound's spectral data is often shared in open-access journals, catering to the rising demand for transparent research data—a trend fueled by the reproducibility crisis in science.

In material science, derivatives of 726206-68-4 have shown promise in developing organic semiconductors and coordination polymers. Its electron-withdrawing nitro group facilitates charge transport, making it relevant for optoelectronic devices. As industries explore alternatives to silicon-based materials, queries about "nitro-pyridine in electronics" have gained traction, highlighting its cross-disciplinary utility.

Safety and handling protocols for this compound emphasize standard laboratory precautions, though it is not classified as hazardous under most jurisdictions. Its shelf life and storage conditions (typically under inert atmospheres) are frequently discussed in technical forums, alongside queries about scalable synthesis routes. Suppliers often provide detailed technical datasheets, which are critical for researchers evaluating its suitability for specific applications.

Looking ahead, 4-Pyridinamine, 6-chloro-2-methyl-3-nitro- is poised to play a pivotal role in advancing precision medicine and smart agriculture. Collaborative efforts between academia and industry continue to uncover new applications, while patent filings involving its derivatives reflect robust commercial interest. For those navigating chemical databases, combining keywords like "pyridine amine synthesis" or "nitroheterocycle drug candidates" can yield targeted insights into this compound's expanding footprint.

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